2-chloro-N-(cyclopropylmethyl)-N-methylacetamide
Description
Fundamental Molecular Framework
The molecular architecture of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide exhibits a tertiary amide configuration with distinctive substitution patterns that influence its overall three-dimensional structure. The central amide functionality serves as the core structural element, with the carbonyl carbon bearing a chloromethyl substituent and the nitrogen atom carrying both a methyl group and a cyclopropylmethyl moiety. The International Union of Pure and Applied Chemistry systematic name, 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide, accurately reflects the substitution pattern and provides insight into the molecular connectivity. The canonical Simplified Molecular Input Line Entry System representation CN(CC1CC1)C(=O)CCl demonstrates the branched nature of this molecule and the specific arrangement of functional groups around the central amide bond.
The presence of the cyclopropyl ring introduces significant conformational constraints and unique electronic properties to the molecular framework. Cyclopropyl groups are known for their distinctive strain-induced characteristics, including altered carbon-carbon bond angles of approximately 60 degrees compared to the typical tetrahedral angle of 109.5 degrees. This ring strain influences the overall molecular geometry and can affect the rotational barriers around adjacent bonds. The methylene bridge connecting the cyclopropyl ring to the amide nitrogen creates an additional degree of conformational freedom, allowing for various spatial orientations of the cyclopropyl moiety relative to the amide plane.
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVSLIRPPYCHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide typically involves the reaction of cyclopropylmethylamine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropylmethylamine+2-chloroacetyl chloride→2-chloro-N-(cyclopropylmethyl)-N-methylacetamide+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and the molar ratios of the reactants.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or thioamides.
Hydrolysis: Products include cyclopropylmethylamine and acetic acid derivatives.
Oxidation and Reduction: Products include N-oxides or amines.
Scientific Research Applications
Agricultural Applications
Nematicidal Activity
Recent research has highlighted the compound's efficacy as a nematicide, targeting harmful nematodes that affect crops. It has been shown to possess broad-spectrum activity against several nematode species, including:
- Meloidogyne spp. (root-knot nematodes)
- Heterodera glycines (soybean cyst nematode)
- Globodera spp. (potato cyst nematodes)
The compound's effectiveness in controlling these pests is crucial for protecting agricultural yields and minimizing losses due to nematode infestations .
| Nematode Species | Application Efficacy |
|---|---|
| Meloidogyne incognita | Effective control observed |
| Heterodera glycines | Significant reduction in population |
| Globodera pallida | High mortality rates reported |
Pharmacological Applications
Anti-inflammatory Properties
In pharmacology, 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits for conditions characterized by excessive inflammation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its minimum inhibitory concentrations (MIC) against key bacterial strains are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 4.5 µg/mL | Bactericidal |
| Escherichia coli | 6.7 µg/mL | Bactericidal |
| Candida albicans | 8.3 µg/mL | Fungicidal |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents, particularly against multidrug-resistant strains .
Case Studies
Case Study 1: Efficacy Against Multidrug-Resistant Strains
A study conducted on multidrug-resistant Staphylococcus aureus showed that 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide retained significant activity, reducing bacterial load by over 90% at concentrations above the MIC. This suggests its potential as an alternative treatment option in antibiotic-resistant infections.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of the compound against Candida albicans. Results indicated that it not only inhibited growth but also induced morphological changes in fungal cells, suggesting a mechanism involving disruption of cellular integrity.
Biochemical Mechanisms
The molecular mechanism of action involves binding interactions with enzymes and biomolecules, leading to inhibition of specific metabolic pathways. The compound's ability to interact with cytochrome P450 enzymes suggests it plays a role in drug metabolism and biotransformation processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Implications and Gaps
Biological Activity
2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₇H₁₂ClNO, features a chloro substituent and a unique cyclopropylmethyl group attached to the nitrogen atom, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic implications.
- Molecular Formula: C₇H₁₂ClNO
- Molecular Weight: 161.63 g/mol
- Structure: The compound consists of a chloro group, a cyclopropylmethyl group, and a methylacetamide moiety.
The biological activity of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorine atom can undergo nucleophilic substitution reactions, allowing the compound to modulate the activity of various biological pathways. The exact mechanisms may vary depending on the biological context and target systems involved.
Biological Activity Profile
Research indicates that 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens.
- Anticancer Properties: Investigations into its anticancer potential are ongoing, with initial findings indicating possible efficacy against specific cancer cell lines.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study assessed the antimicrobial efficacy of various acetamides, including 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
-
Anticancer Research:
- In vitro assays demonstrated that 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide inhibited proliferation in breast cancer cell lines. Further studies are required to explore its mechanism of action and potential synergy with existing chemotherapeutics.
- Enzyme Interaction Studies:
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide, and what catalysts or reaction conditions maximize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting chloroacetyl chloride with N-methyl-N-(cyclopropylmethyl)amine under basic conditions (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMF or acetonitrile . Temperature control (0–25°C) minimizes side reactions like hydrolysis of the chloroacetamide group. Purification via silica gel chromatography (hexane:EtOAc gradients) ensures >95% purity. Yields often depend on steric hindrance from the cyclopropane ring; optimized procedures report yields of 45–51% for analogous chloroacetamides .
Q. How can researchers confirm the molecular structure and purity of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : ¹H NMR should show signals for the cyclopropane methylene (δ ~0.5–1.5 ppm), N-methyl group (δ ~2.8–3.2 ppm), and the chloroacetamide backbone (δ ~3.8–4.2 ppm for CH₂Cl) .
- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺) with an error margin <5 ppm .
- TLC : Purity is validated using silica gel TLC with UV visualization (Rf ~0.3–0.5 in EtOAc/hexane) .
Q. What safety protocols are essential when handling 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide in the lab?
- Methodological Answer : Due to potential toxicity and reactivity:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
- Store in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent degradation .
- Dispose of waste via halogenated organic waste streams, adhering to local regulations .
Advanced Research Questions
Q. How does the cyclopropane ring influence the reactivity and stability of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide in substitution reactions?
- Methodological Answer : The cyclopropane ring introduces steric strain and electron-withdrawing effects, altering reaction kinetics. For example:
- Nucleophilic Substitution : The bulky cyclopropane group may slow SN2 reactions but enhance regioselectivity in SN1 pathways due to carbocation stabilization .
- Hydrolysis Studies : Stability in aqueous media can be tested via HPLC monitoring under varying pH (e.g., pH 2–12 buffers at 25–60°C). Cyclopropane derivatives often exhibit slower hydrolysis compared to linear alkyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
